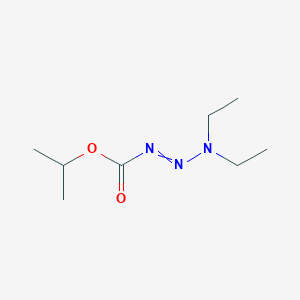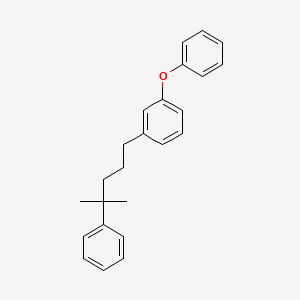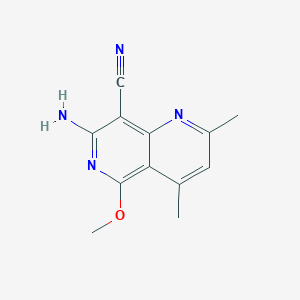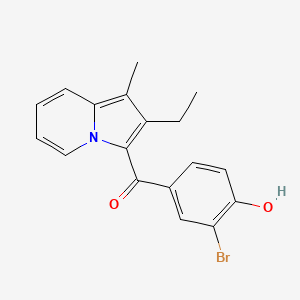![molecular formula C17H30LiNOSi B14386510 Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide CAS No. 88117-35-5](/img/structure/B14386510.png)
Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide is an organolithium compound that features a lithium atom bonded to a methanide group, which is further substituted with diethylamino, phenyl, and triethylsilyloxy groups. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide typically involves the reaction of lithium diethylamide with phenyl(triethylsilyloxy)methane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air. The reaction is usually performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of environmental factors to prevent contamination and ensure safety.
化学反应分析
Types of Reactions
Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler lithium-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out in aprotic solvents, such as tetrahydrofuran (THF) or diethyl ether, to stabilize the reactive intermediates.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield lithium oxides, while substitution reactions may produce various organolithium derivatives.
科学研究应用
Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide has several scientific research applications, including:
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and advanced composites.
作用机制
The mechanism of action of Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide involves the formation of highly reactive intermediates that can participate in various chemical reactions. The lithium atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the diethylamino, phenyl, and triethylsilyloxy groups, which stabilize the reactive intermediates and enhance the compound’s overall reactivity.
相似化合物的比较
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound used as a strong non-nucleophilic base.
Lithium diisopropylamide: A widely used strong base in organic synthesis.
Lithium phenylacetylide: Used in the formation of carbon-carbon bonds.
Uniqueness
Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide is unique due to its specific combination of substituents, which confer distinct reactivity and stability compared to other organolithium compounds. The presence of the triethylsilyloxy group, in particular, provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions.
属性
CAS 编号 |
88117-35-5 |
|---|---|
分子式 |
C17H30LiNOSi |
分子量 |
299.5 g/mol |
IUPAC 名称 |
lithium;N-ethyl-N-[phenyl(triethylsilyloxy)methyl]ethanamine |
InChI |
InChI=1S/C17H30NOSi.Li/c1-6-18(7-2)17(16-14-12-11-13-15-16)19-20(8-3,9-4)10-5;/h11-15H,6-10H2,1-5H3;/q-1;+1 |
InChI 键 |
YMDOVEAOZZZZFA-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CCN(CC)[C-](C1=CC=CC=C1)O[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)


![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)

![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)

![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)



![N-[4-(Diethylsulfamoyl)phenyl]glycine](/img/structure/B14386508.png)

